molecular formula C11H8ClFN2O B1333677 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 423768-49-4

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1333677
M. Wt: 238.64 g/mol
InChI Key: INIAJXQDJISNJB-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their potential as antimicrobial agents, anti-inflammatory drugs, and their ability to interact with various enzymes and receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, such as the Vilsmeier-Haack reaction, which is used to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These intermediates can then be further modified to create a variety of compounds with different substituents, which can significantly alter their biological activity and physical properties. The synthesis techniques employed are crucial in determining the yield, purity, and overall feasibility of producing these compounds for further study or application .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. The nature of these substituents can greatly influence the molecular geometry, electronic distribution, and intermolecular interactions of the compound. Studies have shown that the dihedral angles between the pyrazole ring and attached phenyl rings can vary, affecting the overall shape and reactivity of the molecule . Advanced computational methods, such as Density Functional Theory (DFT), are often used to predict and analyze the molecular structure and stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the pyrazole ring and its substituents. The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity towards nucleophilic or electrophilic attack. For instance, the carbonyl group in these molecules is often a site for nucleophilic addition reactions, while the presence of a fluorine atom can enhance the electrophilic character of the adjacent carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" and related compounds are determined by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the lipophilicity, electronic properties, and intermolecular interactions of the molecule. These properties are crucial in determining the compound's solubility, stability, and suitability for various applications. For example, the introduction of fluorine atoms has been shown to affect the photophysical properties and electron-transfer thermodynamics of pyrazoline derivatives . Additionally, the molecular docking studies suggest that the specific arrangement of functional groups in these molecules can confer inhibitory activity against certain enzymes, indicating potential therapeutic applications .

Scientific Research Applications

  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : 4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis .
    • Method : It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .
    • Results : The outcomes of these reactions are monoacylated pyrazolidine and N-acyl isothiouronium chloride .
  • Application in Peptide Synthesis

    • Field : Biochemistry
    • Summary : 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is primarily used in peptide synthesis as a protecting group for amino acids.
    • Method : It is used to protect the N-terminus of amino acids during synthesis, which allows for the selective deprotection of specific amino acids in the peptide chain.
    • Results : The result is a peptide chain with selectively deprotected amino acids.
  • Application in Nonlinear Optics
    • Field : Physics
    • Summary : This compound is a promising nonlinear optical material .
    • Results : The third-order nonlinear susceptibility (χ(3)) value for the crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the crystal can be considered as a nonlinear optical material .
  • Application in Chemical Synthesis
    • Field : Chemistry
    • Summary : 4-Fluorophenylacetyl chloride is used in chemical synthesis .
    • Method : It is used as a reagent to synthesize various chemical compounds .
    • Results : The outcomes of these reactions are various chemical compounds .

Safety And Hazards

There is no specific information available on the safety and hazards of “1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride”.


Future Directions

There is no specific information available on the future directions of “1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride”.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.


properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIAJXQDJISNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381589
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

CAS RN

423768-49-4
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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